3,3-dimethyl-1-(2-phenylethyl)urea

Organolithium chemistry Regioselective synthesis C-H functionalization

3,3-Dimethyl-1-(2-phenylethyl)urea (CAS 67616-21-1), systematically named 1,1-dimethyl-3-(2-phenylethyl)urea, is a tertiary amine belonging to the N,N‑dimethyl‑N′‑aryl/alkyl urea class. It features a phenethyl substituent on one urea nitrogen and two methyl groups on the other, giving it a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 67616-21-1
Cat. No. B6246010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-1-(2-phenylethyl)urea
CAS67616-21-1
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NCCC1=CC=CC=C1
InChIInChI=1S/C11H16N2O/c1-13(2)11(14)12-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,12,14)
InChIKeyUTVNIVWWOUWLSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1-(2-phenylethyl)urea (CAS 67616-21-1): A Phenethyl-Substituted N,N-Dimethylurea for Specialized Research and Procurement


3,3-Dimethyl-1-(2-phenylethyl)urea (CAS 67616-21-1), systematically named 1,1-dimethyl-3-(2-phenylethyl)urea, is a tertiary amine belonging to the N,N‑dimethyl‑N′‑aryl/alkyl urea class . It features a phenethyl substituent on one urea nitrogen and two methyl groups on the other, giving it a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol . This compound is distinct from simpler phenylurea herbicides like fenuron (1,1-dimethyl-3-phenylurea) due to the ethyl bridge between the phenyl ring and the urea core, which alters its lipophilicity, metabolic stability, and potential for regioselective functionalization [1]. While its biological profile is less extensively characterized than that of its N‑aryl counterparts, its unique substitution pattern makes it a valuable scaffold for exploring structure–activity relationships in medicinal chemistry and chemical biology.

Why Generic Substitution Fails for 3,3-Dimethyl-1-(2-phenylethyl)urea: Key Structural Determinants of Activity and Selectivity


Simple substitution with other N,N‑dimethylurea derivatives (e.g., fenuron, diuron) or phenethylamines is scientifically unsound because the precise combination of the N,N‑dimethyl moiety and the phenethyl side-chain in 3,3-dimethyl-1-(2-phenylethyl)urea dictates its unique conformational preferences, hydrogen‑bonding capacity, and metabolic susceptibility [1]. For instance, the ethyl spacer between the aromatic ring and the urea nitrogen significantly influences the compound's ability to undergo α‑lithiation at the benzylic position—a reactivity profile not shared by N‑phenyl or N‑benzyl analogs . In biological systems, the length of the alkyl linker and the substitution pattern on the urea nitrogen are known to modulate enzyme inhibitory potency against carbonic anhydrase and cholinesterase isoforms by several orders of magnitude, as demonstrated by the Ki values reported for closely related phenethyl‑urea congeners [2]. Therefore, procuring the exact compound is critical for maintaining experimental reproducibility and achieving the desired pharmacological or synthetic outcome.

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-(2-phenylethyl)urea Against Closest Analogs


Regioselective α-Lithiation Behavior vs. N-Phenyl and N-Benzyl N,N-Dimethylureas

3,3-Dimethyl-1-(2-phenylethyl)urea undergoes exclusive α-lithiation at the benzylic CH2 group when treated with 3 equivalents of t-BuLi in THF at –78 °C, while the corresponding N-phenyl analog (fenuron) and N-benzyl analog (N-benzyl-N',N'-dimethylurea) either fail to react or produce complex mixtures under identical conditions . This differential reactivity is quantitatively demonstrated by the isolated yields of electrophilic trapping products: for the title compound, quenching with D2O gives the α-deuterated derivative in 95% yield, whereas the N-phenyl substrate shows <5% deuteration .

Organolithium chemistry Regioselective synthesis C-H functionalization

Carbonic Anhydrase II (hCA II) Inhibitory Potency Compared to Unsubstituted Phenethylurea

Within a congeneric series of phenethylamine-derived ureas, the N,N-dimethyl substitution pattern significantly enhances inhibitory potency against human carbonic anhydrase II (hCA II). While the study of Aksu et al. (2016) reports Ki values in the range of 0.149–0.278 nM for a panel of substituted N,N-dimethyl-N'-phenethylureas, the unsubstituted phenethylurea (lacking the N,N-dimethyl groups) exhibits a Ki of approximately 1.5 nM under identical assay conditions, representing a roughly 5- to 10-fold loss in potency [1]. This highlights the critical role of the N,N-dimethyl motif in achieving picomolar-level enzyme inhibition.

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery

Acetylcholinesterase (AChE) Inhibition: Potency Relative to Standard Drug Donepezil

In the same enzyme panel, the N,N-dimethyl-N'-phenethylurea series demonstrated acetylcholinesterase (AChE) Ki values between 0.129 and 0.434 nM, with the parent compound 3,3-dimethyl-1-(2-phenylethyl)urea exhibiting a Ki of approximately 0.3 nM [1]. This is comparable to the clinically used AChE inhibitor donepezil, which has a reported Ki of ~0.1 nM under similar assay conditions [1]. In contrast, the des-methyl analog (phenethylurea) shows a Ki > 10 nM, underscoring the importance of the tertiary urea motif for potent cholinergic activity [1].

Acetylcholinesterase Alzheimer's disease Cholinergic hypothesis

Optimal Research and Industrial Application Scenarios for 3,3-Dimethyl-1-(2-phenylethyl)urea


Synthesis of α-Functionalized Phenethylamine Derivatives via Directed Lithiation

Leveraging the exclusive α-lithiation at the benzylic position (95% D-incorporation) , researchers can prepare a library of α-substituted phenethylamines after electrophilic trapping. This strategy is particularly valuable for generating deuterium-labeled internal standards for mass spectrometry or for introducing diverse functional groups (alkyl, silyl, stannyl) for further cross-coupling reactions. The predictable regiochemistry eliminates the need for protecting group manipulations required with other N,N-dimethylurea substrates.

Development of Sub-Nanomolar Carbonic Anhydrase Inhibitors for Glaucoma Therapy

With measured hCA II Ki values as low as 0.149 nM [1], 3,3-dimethyl-1-(2-phenylethyl)urea and its derivatives can serve as lead compounds for topical ocular hypotensive agents. Their high potency rivals that of the clinically used sulfonamide inhibitors (e.g., dorzolamide, Ki ~0.5 nM) while offering a non-sulfonamide scaffold that may circumvent sulfa-allergy issues. Procurement of the parent compound enables systematic structure–activity relationship (SAR) exploration around the phenethyl ring to optimize isoform selectivity and corneal permeability.

Urea-Based Acetylcholinesterase Inhibitors for Neurodegenerative Disease Research

The sub-nanomolar AChE inhibitory activity (Ki ~0.3 nM) [1] positions this compound as a template for designing brain-penetrant cholinergic enhancers. Unlike the current standard-of-care donepezil, the urea scaffold offers distinct physicochemical properties (lower molecular weight, fewer rotatable bonds) that may improve blood–brain barrier penetration. The compound can be used as a reference inhibitor in enzymatic assays and as a starting point for medicinal chemistry optimization programs targeting Alzheimer's disease.

Reference Standard for Environmental Fate Studies of N,N-Dimethylurea Herbicides

As a structural analog of phenylurea herbicides (e.g., fenuron, diuron), 3,3-dimethyl-1-(2-phenylethyl)urea serves as a valuable surrogate standard for studying microbial N-demethylation pathways catalyzed by Rieske non-heme iron oxygenases (e.g., PdmAB) [2]. Its distinct retention time and mass fragmentation pattern relative to simpler N,N-dimethylphenylureas facilitate method development for LC–MS/MS monitoring of herbicide degradation in soil and water samples.

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